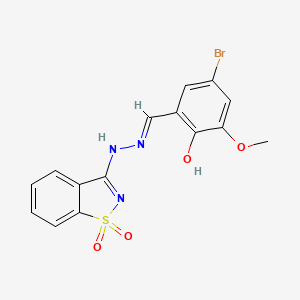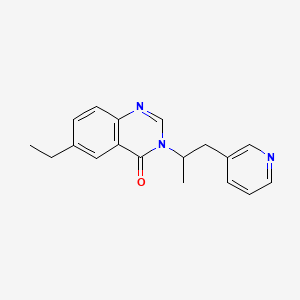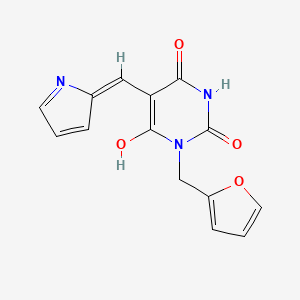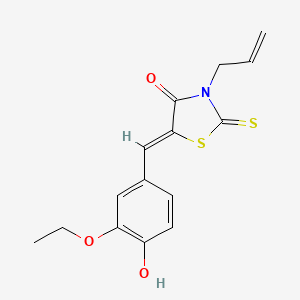![molecular formula C15H12N2O2 B6088524 6-(2-phenylethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B6088524.png)
6-(2-phenylethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-phenylethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, commonly known as PPBD, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPBD is a derivative of pyrrolopyridine, a class of compounds that has been extensively studied for their biological activities.
作用机制
The mechanism of action of PPBD is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. PPBD has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which leads to DNA damage and cell death. PPBD has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
PPBD has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activities. PPBD has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species. PPBD has also been found to inhibit the production of pro-inflammatory cytokines, which play a role in the development of various diseases. In addition, PPBD has been shown to have anti-tumor activity by inducing apoptosis and inhibiting cell proliferation.
实验室实验的优点和局限性
PPBD has several advantages for lab experiments, including its high potency and selectivity, which make it a useful tool for studying various biological processes. However, PPBD also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the complex synthesis of PPBD can limit its availability for research purposes.
未来方向
There are several future directions for research on PPBD, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its therapeutic potential in various diseases. Further studies are needed to elucidate the mechanism of action of PPBD and to optimize its pharmacokinetic properties for clinical use. In addition, the potential use of PPBD as a drug delivery system and its combination with other therapeutic agents should also be explored.
Conclusion:
In conclusion, PPBD is a promising compound with potential therapeutic applications in various diseases. Its complex synthesis and low solubility in aqueous solutions present some challenges for its use in lab experiments, but its high potency and selectivity make it a valuable tool for studying various biological processes. Further research is needed to fully understand the mechanism of action of PPBD and to optimize its pharmacokinetic properties for clinical use.
合成方法
PPBD can be synthesized through a multistep reaction, involving the condensation of 2-phenylethylamine and 2,3-dichloropyridine, followed by cyclization using sodium hydride and N,N-dimethylformamide. The final product is obtained through oxidation using potassium permanganate and sodium hydroxide. The synthesis of PPBD is a complex process that requires careful optimization of reaction conditions to obtain high yields and purity.
科学研究应用
PPBD has shown promising results in various scientific research applications, including cancer treatment, neurological disorders, and infectious diseases. In cancer treatment, PPBD has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurological disorders, PPBD has been found to have neuroprotective effects and improve cognitive function. In infectious diseases, PPBD has been shown to have antimicrobial activity against various pathogens.
属性
IUPAC Name |
6-(2-phenylethyl)pyrrolo[3,4-b]pyridine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-14-12-7-4-9-16-13(12)15(19)17(14)10-8-11-5-2-1-3-6-11/h1-7,9H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORLKACSRTVOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-phenylethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{3-[2-(1-naphthylmethyl)-4-morpholinyl]-3-oxopropyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6088456.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(3-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6088459.png)


![2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6088493.png)

![1-[(2-methylphenyl)amino]-3-(10H-phenothiazin-10-yl)-2-propanol ethanedioate (salt)](/img/structure/B6088504.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide](/img/structure/B6088519.png)



![1-(2-fluorophenyl)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6088541.png)
![3-{1-[3-(dimethylamino)benzoyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6088547.png)
![1-[4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]hydrazinecarboxamide](/img/structure/B6088553.png)